1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
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Overview
Description
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a ketone or aldehyde, followed by cyclization to form the indazole ring. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with different functional groups and properties.
Uniqueness
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
2648948-49-4 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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